molecular formula C11H17NO B1267993 2-[(Butylamino)methyl]phenol CAS No. 62498-73-1

2-[(Butylamino)methyl]phenol

Cat. No.: B1267993
CAS No.: 62498-73-1
M. Wt: 179.26 g/mol
InChI Key: PONJIBXMJRAIKJ-UHFFFAOYSA-N
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Description

2-[(Butylamino)methyl]phenol is an organic compound with the molecular formula C11H17NO. It is a phenolic compound with a butylamino group attached to the benzene ring. This compound is known for its versatile chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butylamino)methyl]phenol can be achieved through several methods. One common method involves the reaction of 2-hydroxybenzaldehyde with butylamine in the presence of a reducing agent. The reaction typically proceeds as follows:

    Starting Materials: 2-hydroxybenzaldehyde and butylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Reducing Agent: Sodium borohydride or lithium aluminum hydride is used to reduce the imine intermediate to the desired amine product.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Butylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-[(Butylamino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Butylamino)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

2-[(Butylamino)methyl]phenol can be compared with other similar compounds, such as:

    2-[(Methylamino)methyl]phenol: Similar structure but with a methyl group instead of a butyl group.

    2-[(Ethylamino)methyl]phenol: Similar structure but with an ethyl group instead of a butyl group.

    2-[(Propylamino)methyl]phenol: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. The butyl group provides increased hydrophobicity compared to shorter alkyl chains, which can influence its solubility and reactivity in various environments.

Properties

IUPAC Name

2-(butylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-8-12-9-10-6-4-5-7-11(10)13/h4-7,12-13H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONJIBXMJRAIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333174
Record name Phenol, 2-[(butylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62498-73-1
Record name Phenol, 2-[(butylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there other similar compounds being investigated for the same purpose?

A2: Yes, the research [] lists several other aminoalkylphenol derivatives, including variations in the alkyl substituents on the amine and phenol rings. This suggests that researchers are exploring structure-activity relationships within this class of compounds to identify potential antimalarial drug candidates.

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